molecular formula C11H16IN5O3 B12077001 2'-Deoxy-1-methyl-adenosine Hydriodide

2'-Deoxy-1-methyl-adenosine Hydriodide

Cat. No.: B12077001
M. Wt: 393.18 g/mol
InChI Key: RHKCFOLTSDLJJR-HNPMAXIBSA-N
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Description

2’-Deoxy-1-methyl-adenosine Hydriodide is a nucleoside analog, specifically a derivative of adenosine. It is an intermediate in the synthesis of 2’-Deoxy-N-methyladenosine, which plays a role in catalytic activity and may promote proper folding of the A730 loop. The compound has a molecular formula of C11H15N5O3.HI and a molecular weight of 393.18.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-1-methyl-adenosine Hydriodide typically involves the methylation of 2’-deoxyadenosine. The reaction conditions often include the use of methyl iodide as the methylating agent and a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production methods for 2’-Deoxy-1-methyl-adenosine Hydriodide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-1-methyl-adenosine Hydriodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .

Scientific Research Applications

2’-Deoxy-1-methyl-adenosine Hydriodide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.

    Biology: The compound is studied for its role in catalytic activity and proper folding of nucleic acid structures.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of nucleoside analogs for various industrial applications.

Mechanism of Action

The mechanism of action of 2’-Deoxy-1-methyl-adenosine Hydriodide involves its incorporation into nucleic acids, where it can affect the catalytic activity and folding of specific RNA structures. The compound targets the A730 loop, promoting proper folding and potentially enhancing catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: The parent compound from which 2’-Deoxy-1-methyl-adenosine Hydriodide is derived.

    2’-Deoxy-N-methyladenosine: A closely related compound with similar catalytic properties.

    1-Methyladenosine: Another methylated adenosine derivative with distinct properties.

Uniqueness

2’-Deoxy-1-methyl-adenosine Hydriodide is unique due to its specific methylation at the 1-position and the presence of the deoxy group at the 2’-position. These structural features confer unique catalytic properties and potential therapeutic applications .

Properties

Molecular Formula

C11H16IN5O3

Molecular Weight

393.18 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol;hydroiodide

InChI

InChI=1S/C11H15N5O3.HI/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8;/h4-8,12,17-18H,2-3H2,1H3;1H/t6-,7+,8+;/m0./s1

InChI Key

RHKCFOLTSDLJJR-HNPMAXIBSA-N

Isomeric SMILES

CN1C=NC2=C(C1=N)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O.I

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3CC(C(O3)CO)O.I

Origin of Product

United States

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